Product packaging for 1,4-Dichlorofuro[3,4-d]pyridazine(Cat. No.:)

1,4-Dichlorofuro[3,4-d]pyridazine

Cat. No.: B13686254
M. Wt: 189.00 g/mol
InChI Key: AMYOEUKDJLBFSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dichlorofuro[3,4-d]pyridazine is a synthetically valuable fused heterocyclic compound belonging to the pyridazine class, characterized by a furan ring annulated to a pyridazine core and two reactive chlorine substituents . This structure makes it a privileged scaffold in scientific research, particularly in medicinal chemistry for the design and synthesis of novel bioactive molecules . The pyridazine ring, a diazine with two nitrogen atoms, contributes advantageous physicochemical properties, including the ability to engage in hydrogen bonding and dipole-dipole interactions, which can improve solubility and optimize ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles in lead compounds . The chlorine atoms at the 1 and 4 positions serve as excellent leaving groups, enabling this compound to undergo a wide range of nucleophilic aromatic substitution reactions. This allows researchers to efficiently functionalize the core scaffold with various amines (such as piperazines and piperidines), alkoxides, and other nucleophiles, creating diverse libraries for biological screening . Its primary research value lies in its role as a key intermediate in the development of potential therapeutic agents. Fused pyridazine derivatives are frequently explored as core structures in small molecule inhibitors targeting critical enzymes like cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (e.g., c-Met, VEGFR) . These kinase targets are pivotal in oncology research for regulating cell cycle progression and angiogenesis. Furthermore, related pyridazinone and furopyridazine analogs have demonstrated promising pharmacological activities in scientific literature, including anti-inflammatory effects through selective cyclooxygenase-2 (COX-2) inhibition and antioxidant properties . This reagent is intended for use in chemical synthesis, hit-to-lead optimization, and structure-activity relationship (SAR) studies in a laboratory setting. Researchers value it for its versatility as a building block to generate more complex, drug-like molecules aimed at various disease targets. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2Cl2N2O B13686254 1,4-Dichlorofuro[3,4-d]pyridazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H2Cl2N2O

Molecular Weight

189.00 g/mol

IUPAC Name

1,4-dichlorofuro[3,4-d]pyridazine

InChI

InChI=1S/C6H2Cl2N2O/c7-5-3-1-11-2-4(3)6(8)10-9-5/h1-2H

InChI Key

AMYOEUKDJLBFSC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CO1)C(=NN=C2Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 1,4 Dichlorofuro 3,4 D Pyridazine and Its Precursors

Historical and Pioneering Synthetic Routes to Furo[3,4-d]pyridazine Derivatives

The development of synthetic pathways to furo[3,4-d]pyridazines is intrinsically linked to the broader history of pyridazine (B1198779) synthesis. The fundamental approach has consistently involved the reaction of a 1,4-dicarbonyl compound with hydrazine (B178648) to form the six-membered diazine ring. wikipedia.orgchemtube3d.com

Early and foundational methods for constructing pyridazine rings, which are applicable to the furo[3,4-d]pyridazine system, were established by reacting 1,4-diketones or their equivalents with hydrazine. wikipedia.org The first pyridazine itself was prepared via the condensation of phenylhydrazine (B124118) and levulinic acid, a 4-ketoacid. wikipedia.org This general strategy is the cornerstone for forming the pyridazine moiety of the fused bicyclic system. For the furo[3,4-d]pyridazine skeleton, this translates to the use of a furan (B31954) ring bearing carbonyl groups at the 3- and 4-positions. A direct synthetic analogue is seen in the synthesis of 5,7-dimethylthieno[3,4-d]pyridazine, where 2,5-dimethylthiophene-3,4-dicarboxaldehye is reacted with an excess of hydrazine hydrate (B1144303) to produce the fused thiophene (B33073) derivative in high yield. uky.edu This reaction demonstrates the viability of using a 3,4-dicarbonyl-substituted five-membered heterocycle as a direct precursor for the fused pyridazine system.

Another relevant approach involves cycloaddition reactions. For instance, pyridazinium salts have been synthesized from phenylazosulfonates, which generate short-lived phenyldiazenes that undergo rapid cycloaddition to furans, followed by water elimination. organic-chemistry.org

The synthesis of dichlorinated pyridazines, a crucial step for obtaining the final target compound, typically begins with a dihydroxy-pyridazine precursor, often referred to by its tautomeric name, a pyridazinedione or a maleic hydrazide derivative. google.com The chlorination of these pyridazinedione systems is a well-established transformation.

A common and effective method for this chlorination is the use of phosphorus oxychloride (POCl₃). nih.gov For example, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one can be successfully converted to the corresponding 3-chloropyridazine (B74176) derivative by reacting it with phosphorus oxychloride, a reaction confirmed by the disappearance of the C=O signal in the IR spectrum. nih.gov Similarly, 3,6-dichloropyridazine, a widely used intermediate, is readily accessible through the chlorination of maleic hydrazide (3,6-dihydroxypyridazine). google.com This evolution from a dihydroxy or keto-form to a dichloro-derivative is a key strategic step in the synthesis of compounds like 1,4-Dichlorofuro[3,4-d]pyridazine.

Precursor Type Chlorinating Agent Product Reference
Pyridazin-3(2H)-onePhosphorus Oxychloride (POCl₃)3-Chloropyridazine nih.gov
Maleic HydrazideUnspecified (Chlorination)3,6-Dichloropyridazine google.com

Precursor Synthesis and Functionalization for Furo[3,4-d]pyridazine Formation

The creation of this compound hinges on the successful synthesis and functionalization of specific precursors that enable the formation of the fused heterocyclic core.

The most direct route to the furo[3,4-d]pyridazine system involves starting with a furan derivative that already contains the necessary carbon framework. A conceptual framework for synthesizing the target molecule involves a sequence starting with a furan-containing diketone. vulcanchem.com The key intermediate is the furo[3,4-d]pyridazine-1,4-dione, which is formed by the cyclocondensation of a furan-3,4-dicarboxylic acid derivative with hydrazine. This dione (B5365651) can then be converted to this compound via chlorination.

A parallel synthesis in the thieno[3,4-d]pyridazine series provides a strong model for this approach.

Starting Material Reagent Product Yield Reference
2,5-dimethylthiophene-3,4-dicarboxaldehyeHydrazine Hydrate5,7-dimethylthieno[3,4-d]pyridazine82% uky.edu

Pyridine (B92270) dicarboxylic acids are a class of organic compounds that are isomeric derivatives of pyridine, each having the chemical formula C₇H₅NO₄. wikipedia.org While not direct precursors in the most common routes, their chemistry can be relevant. For instance, cinchomeronic acid (3,4-pyridinedicarboxylic acid) is an isomer of furan-3,4-dicarboxylic acid. wikipedia.org The synthesis of related pyrido[3,4-c]pyridazines has been accomplished starting from pyridine derivatives, showcasing how a six-membered nitrogen heterocycle can serve as the foundation for building a fused pyridazine. researchgate.net

Common Name Systematic Name CAS Number Reference
Cinchomeronic acid3,4-pyridinedicarboxylic acid490-11-9 wikipedia.org
Quinolinic acid2,3-pyridinedicarboxylic acid89-00-9 wikipedia.org
Lutidinic acid2,4-pyridinedicarboxylic acid499-80-9 wikipedia.org
Isocinchomeronic acid2,5-pyridinedicarboxylic acid100-26-5 wikipedia.org
Dipicolinic acid2,6-pyridinedicarboxylic acid499-83-2 wikipedia.org
Dinicotinic acid3,5-pyridinedicarboxylic acid499-81-0 wikipedia.org

Hydrazine hydrate is a critical reagent for the synthesis of the pyridazine ring, acting as the source of the two adjacent nitrogen atoms. liberty.edu The most common synthetic method for pyridazines involves the condensation of hydrazine with a 1,4-disubstituted carbon chain, such as a 1,4-diketone or a 4-ketoacid. wikipedia.orgliberty.edu This reaction proceeds via a cyclocondensation mechanism to form a dihydropyridazine, which can then be oxidized to the aromatic pyridazine. chemtube3d.com

In the context of furo[3,4-d]pyridazine synthesis, hydrazine hydrate is reacted with a furan-3,4-dicarbonyl compound (e.g., furan-3,4-dicarboxylic acid or its dialdehyde/diketone equivalent) to close the pyridazine ring. uky.eduvulcanchem.com Research on related fused pyridazines shows that reacting 1,2-diacylcyclopentadienes with hydrazine hydrate at room temperature successfully yields the fused ring pyridazine products. liberty.edu Similarly, the reaction of 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones with hydrazine hydrate in refluxing ethanol (B145695) prepares 6-phenylpyridazin-3(2H)-one derivatives. nih.gov Furthermore, hydrazine hydrate can be used to introduce a hydrazine group onto a pre-formed chloropyridazine ring, demonstrating its versatility as a nucleophile in pyridazine chemistry. nih.gov

Direct Synthesis of this compound

The most conventional and direct route to this compound involves the conversion of its dihydroxy precursor, furo[3,4-d]pyridazine-1,4-dione. This transformation is typically achieved through halogenation.

Halogenation Reactions and Reagents (e.g., POCl₃)

The key reaction in the direct synthesis of this compound is the substitution of the hydroxyl groups of the corresponding dione with chlorine atoms. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this type of chlorination of hydroxylated nitrogen-containing heterocycles. nih.govresearchgate.net The reaction mechanism for substrates like quinazolones proceeds in two main stages: an initial phosphorylation of the hydroxyl group, followed by a nucleophilic attack of the chloride ion to yield the chlorinated product. nih.gov This process transforms the hydroxyl groups into better leaving groups, facilitating their replacement by chlorine.

The reaction of the precursor, furo[3,4-d]pyridazine-1,4-dione, with POCl₃ leads to the formation of the target this compound. While POCl₃ is the primary reagent, sometimes a catalyst or a base is used to facilitate the reaction.

Optimized Reaction Conditions and Parameters for Chlorination

The efficiency of the chlorination reaction is highly dependent on the reaction conditions. For similar heterocyclic systems, such as hydroxypyrimidines and hydroxypyridines, various optimized protocols have been developed. A common approach involves heating the substrate in an excess of POCl₃, which also serves as the solvent. nih.gov However, more environmentally conscious and efficient methods have been developed.

One optimized, solvent-free method involves heating the hydroxylated substrate in a sealed reactor with an equimolar amount of POCl₃ per hydroxyl group, in the presence of a base like pyridine. nih.govresearchgate.net For various hydroxylated nitrogen-containing heterocycles, heating to temperatures between 140–160 °C for a few hours has proven effective. nih.gov For quinazolone chlorination, an initial phosphorylation step at a lower temperature (below 25 °C) under basic conditions, followed by heating to 70-90 °C to promote chlorination, can lead to a cleaner reaction and higher yield. nih.gov The use of a tertiary amine base, such as N,N-dimethylaniline, is also a common practice. researchgate.net

ParameterConditionRationale/Benefit
Chlorinating Agent Phosphorus oxychloride (POCl₃)Effective for converting hydroxyl groups to chlorine on heterocyclic rings.
Stoichiometry Equimolar POCl₃ per hydroxyl groupReduces waste and environmental impact compared to using excess reagent. nih.gov
Temperature 140-160 °C (sealed reactor) or 70-90 °C (two-stage)Ensures sufficient energy for the reaction to proceed to completion. nih.govnih.gov
Base Pyridine or N,N-dimethylanilineCatalyzes the reaction and neutralizes generated HCl. nih.govresearchgate.net
Solvent Solvent-free or high-boiling point solventSimplifies work-up and allows for higher reaction temperatures. nih.gov
Reaction Time 2-4 hoursTypically sufficient for complete conversion. nih.gov

Isolation and Purification Methodologies

Following the chlorination reaction, a systematic work-up procedure is necessary to isolate and purify the this compound. A standard method involves carefully quenching the reaction mixture by pouring it onto crushed ice or into cold water to hydrolyze the excess POCl₃. nih.gov The pH of the resulting solution is then adjusted to be neutral or slightly basic, often using a saturated sodium carbonate or sodium bicarbonate solution, which precipitates the crude product.

The solid product can then be collected by filtration. If the product does not precipitate, it can be extracted from the aqueous solution using an appropriate organic solvent, such as chloroform (B151607) or ethyl acetate. The combined organic extracts are then dried over an anhydrous salt like sodium sulfate (B86663) and the solvent is removed under reduced pressure.

Final purification of the crude this compound is typically achieved through recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel. helcom.fi Normal phase chromatography using a non-polar eluent can be effective for separating chlorinated hydrocarbons. helcom.fi

Alternative and Emerging Synthetic Strategies for Dichlorofuro[3,4-d]pyridazines

Beyond the classical chlorination route, modern synthetic chemistry offers alternative strategies for constructing the furo[3,4-d]pyridazine core and introducing the desired chloro-substituents. These emerging methods often focus on efficiency, atom economy, and the rapid generation of molecular complexity.

Multi-component Reactions for Fused Heterocycles

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a product containing substantial parts of all starting materials, are a powerful tool in heterocyclic chemistry. These reactions offer significant advantages in terms of synthetic efficiency and reduction of waste.

For the synthesis of fused pyridazine and pyrimidine (B1678525) systems, including those with a furan ring, several MCRs have been reported. For instance, the three-component reaction of an aldehyde, an aminopyrazole, and tetronic acid (a furanone derivative) has been used to synthesize furo[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-one derivatives. researchgate.net While not a direct route to the dichlorinated target, this demonstrates the feasibility of constructing the furo-pyridone core via an MCR. Subsequent chlorination of such a product would provide an alternative pathway to the desired compound. The use of ionic liquids as a reaction medium can further enhance the green credentials of such synthetic routes. researchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. anton-paar.comyoutube.com This technology can be applied to various steps in the synthesis of this compound.

Microwave irradiation has been successfully employed for the synthesis of various pyridazine derivatives. nih.gov It has been shown to be effective in promoting multi-component reactions for the synthesis of fused heterocycles, including pyrido[2,3-d]pyrimidine (B1209978) derivatives, sometimes in aqueous media, which enhances the environmental friendliness of the process. researchgate.net The significant reduction in reaction time, from hours to minutes, is a key advantage of microwave heating. nih.gov This approach could potentially be adapted for the synthesis of the furo[3,4-d]pyridazine skeleton or for the chlorination step itself, offering a more rapid and energy-efficient alternative to traditional methods.


Continuous Flow Processes for Scalable Production

The transition from laboratory-scale batch synthesis to large-scale industrial production presents numerous challenges, including reaction control, safety, and consistency. Continuous flow chemistry offers a promising solution to these challenges, particularly for the synthesis of complex heterocyclic compounds. Although detailed research on the continuous flow synthesis of this compound is not extensively documented, the principles of this technology and its successful application to related structures highlight its potential for scalable production.

Continuous flow processes involve pumping reagents through a network of tubes or channels, where mixing and reaction occur within a well-defined volume. This methodology offers several advantages over traditional batch processing:

Enhanced Safety: By using small reactor volumes, the risks associated with handling hazardous reagents and managing exothermic reactions are significantly minimized. This is particularly relevant for chlorination reactions, which can be highly energetic.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to higher yields, fewer byproducts, and greater reaction consistency.

Scalability: Production capacity can be increased by either extending the operational time of the flow system or by "scaling-out," which involves running multiple systems in parallel. This avoids the complex and often unpredictable challenges of scaling up batch reactors.

Automation and Integration: Flow systems can be readily automated, allowing for precise control over reaction parameters and the integration of multiple synthetic steps into a single, streamlined process.

A recent study on the synthesis of 1,4,6,7-tetrahydro-5H- google.commdpi.comclockss.orgtriazolo[4,5-c]pyridines, key intermediates for clinical candidates, demonstrates the power of continuous flow technology. google.commdpi.comnih.gov Researchers developed a two-step continuous-flow strategy that not only managed hazardous reagents safely but also offered a scalable and affordable synthetic route. google.commdpi.comnih.gov This approach successfully telescoped a cycloaddition and an oxidation reaction into a continuous sequence. mdpi.com

In the context of producing dichloropyridazine derivatives, patents for batch processes often emphasize the suitability for industrial-scale production due to factors like mild reaction conditions and high yield. The integration of continuous flow principles could further enhance these aspects. For instance, the chlorination of a dihydroxy pyridazine precursor, a common step in such syntheses, could be performed in a flow reactor to precisely control the temperature and stoichiometry, potentially leading to a purer product with higher efficiency.

While a specific data set for the continuous flow production of this compound is not available, the table below illustrates typical parameters that would be optimized in developing such a process, based on findings for related heterocyclic compounds. nih.gov

ParameterDescriptionTypical Considerations for Optimization
Flow RateThe rate at which reagent solutions are pumped through the reactor.Influences residence time and throughput. Must be balanced to ensure complete reaction.
Reactor TemperatureThe temperature maintained within the reaction coil or channel.Crucial for controlling reaction kinetics and selectivity. High precision is a key advantage of flow chemistry.
Residence TimeThe average time a molecule spends within the reactor (Reactor Volume / Total Flow Rate).Determines the duration of the reaction. Optimized to maximize conversion and minimize byproduct formation.
Reagent ConcentrationThe molarity of the starting materials in their respective solvent streams.Impacts reaction rate and can affect solubility and mixing.
Solvent SystemThe choice of solvent(s) for the reagents.Selected based on reagent solubility, reaction compatibility, and ease of downstream processing.
Back PressurePressure applied to the system to keep solvents in the liquid phase above their boiling points.Allows for conducting reactions at temperatures higher than the solvent's boiling point at atmospheric pressure.

The development of a continuous flow process for this compound would likely involve the optimization of these parameters for each step of its synthesis, from the initial formation of the furo[3,4-d]pyridazine core to the final dichlorination step. Such an approach would be in line with modern trends in chemical manufacturing, aiming for safer, more efficient, and scalable production of valuable chemical entities.

Reactivity Profiles and Mechanistic Investigations of 1,4 Dichlorofuro 3,4 D Pyridazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridazine (B1198779) nucleus, being a 1,2-diazine system, is inherently electron-deficient and thus activated towards nucleophilic attack. This makes nucleophilic aromatic substitution (SNAr) a prominent feature of its chemistry. wuxiapptec.com The presence of two chlorine atoms in 1,4-Dichlorofuro[3,4-d]pyridazine provides two reactive sites for such substitutions.

The regioselectivity of nucleophilic attack on dichlorinated pyridazine systems is a subject of considerable interest. In a related system, 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one, reaction with sodium methoxide (B1231860) resulted in a mixture of products, with the 4-methoxy derivative being the major product (62%) and the 5-methoxy derivative being the minor product (28%). clockss.org This suggests a preference for substitution at the C4 position in this particular pyridazinone derivative.

For this compound, the relative reactivity of the C1 and C4 positions towards nucleophiles would be influenced by the electronic effects of the fused furan (B31954) ring and the pyridazine nitrogens. While direct experimental data on the regioselectivity of this compound is not extensively documented in the literature, studies on analogous dichloropyridopyridazines have shown that sequential nucleophilic substitutions can be achieved, suggesting a difference in reactivity between the two chlorine atoms that allows for controlled, stepwise functionalization. researchgate.net In the synthesis of pyrido[3,4-c]pyridazine (B3354903) derivatives, regioselective nucleophilic substitution at the 4-position of a 4,6-dichloropyridazine-3-carboxylate was observed. researchgate.net

This compound is expected to react with a wide range of nucleophiles. The reactivity of related chloropyridazine systems with various nucleophiles has been reported, providing insights into the potential reactions of the title compound.

Amines: The reaction of chloro-substituted pyridazines with amines is a common method for introducing nitrogen-based functional groups. For instance, 1-chloro- wuxiapptec.comorganic-chemistry.orgbenzodioxino[2,3-d]pyridazine and 4-chloro wuxiapptec.comorganic-chemistry.orgbenzodioxino[2,3-c]pyridazine react with various amines, such as n-butylamine, cyclohexylamine, morpholine, piperidine, pyrrolidine, hydrazine (B178648), and aniline, to afford the corresponding 1- or 4-substituted products. researchgate.net However, in some cases, cleavage of the adjacent ether linkage was observed, indicating that the reaction pathway can be sensitive to the specific amine and reaction conditions. researchgate.net

Alkoxides: Sodium methoxide has been shown to react with chloro- wuxiapptec.comorganic-chemistry.orgbenzodioxino-pyridazines, leading to either substitution of the chlorine atom or cleavage of the dioxin ring. researchgate.net In the case of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one, as mentioned earlier, methoxylation occurs regioselectively. clockss.org

Thiols: While specific examples for this compound are scarce, dichloropyridazines are known to react with thiolates. For example, 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one reacts with 2-mercaptopyrimidine (B73435) in the presence of a base to yield the corresponding thioether. clockss.org The synthesis of 1,4-bis(methylthio)pyridazino[4,5-d]pyridazine from a pyridazinedicarboxylic acid precursor suggests that thiolates are effective nucleophiles for displacing leaving groups on the pyridazine ring. capes.gov.br

NucleophileExpected Product TypeRelated System ExampleReference
Amines (e.g., n-butylamine, morpholine)1- or 4-amino-furo[3,4-d]pyridazineReaction of chloro- wuxiapptec.comorganic-chemistry.orgbenzodioxino-pyridazines with various amines researchgate.net
Alkoxides (e.g., sodium methoxide)1- or 4-alkoxy-furo[3,4-d]pyridazineReaction of chloro- wuxiapptec.comorganic-chemistry.orgbenzodioxino-pyridazines with sodium methoxide researchgate.net
Thiols (e.g., sodium thiomethoxide)1- or 4-thioether-furo[3,4-d]pyridazineSynthesis of 1,4-bis(methylthio)pyridazino[4,5-d]pyridazine capes.gov.br

The regioselectivity and rate of SNAr reactions are governed by a combination of electronic and steric factors. The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring significantly activates both C1 and C4 positions towards nucleophilic attack. The fused furan ring, while generally considered electron-rich, can also influence the electron distribution in the pyridazine ring through resonance effects.

In analogous systems like 2,4-dichloropyrimidines, the regioselectivity of nucleophilic substitution is highly sensitive to the presence of other substituents on the ring. wuxiapptec.com Quantum mechanical calculations have shown that electron-donating groups can alter the Lowest Unoccupied Molecular Orbital (LUMO) distribution, thereby changing the preferred site of nucleophilic attack from C4 to C2. wuxiapptec.com A similar interplay of electronic effects is expected in this compound, where the fusion of the furan ring can be considered a significant electronic perturbation.

Steric hindrance can also play a role, particularly with bulky nucleophiles. The accessibility of the C1 and C4 positions may differ, potentially allowing for separation of monosubstituted isomers. In the reactions of 1,4-disubstituted pyridazino[4,5-d]pyridazines, steric, polar, and resonance effects have been observed to influence the outcome of nucleophilic substitution reactions. capes.gov.br

In some instances, particularly with strong nucleophiles like amide ions in liquid ammonia, an alternative mechanism known as the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) can occur. wur.nl This mechanism has been observed in the reactions of halogenopyrimidines and is characterized by an initial nucleophilic addition followed by cleavage of the heterocyclic ring and subsequent recyclization to form the substituted product. wur.nl While this mechanism is less common than the classical SNAr pathway, its possibility should be considered under specific reaction conditions.

Electrophilic Aromatic Substitution (EAS) Reactions

The reactivity of the furo[3,4-d]pyridazine ring system towards electrophiles is complex due to the opposing electronic characteristics of the fused furan and pyridazine rings. The furan ring is electron-rich and generally susceptible to electrophilic attack, while the pyridazine ring is electron-deficient and deactivated towards electrophiles.

Studies on the electrophilic substitution of dipyrrolo[1,2-b:3,4-d]pyridazines, a related fused system, have provided some insights into the potential reactivity of the furan moiety in such systems. researchgate.net It is anticipated that electrophilic attack, if it occurs, would preferentially take place on the furan ring rather than the deactivated pyridazine ring. However, the strong deactivating effect of the pyridazine ring may render the entire fused system unreactive towards all but the most powerful electrophiles. Computational studies on the nitration of pyridine (B92270) derivatives have shown that the high degree of deactivation in protonated pyridinium (B92312) species effectively prevents electrophilic aromatic substitution. rsc.org A similar deactivation is expected for the furo[3,4-d]pyridazine system.

Positional Selectivity of Electrophilic Attack

The positional selectivity of electrophilic attack on the this compound ring system is dictated by the contrasting electronic nature of the constituent furan and pyridazine rings. The pyridazine ring is an electron-deficient system, which deactivates it towards electrophilic substitution. researchgate.netlibretexts.org Conversely, the furan ring is an electron-rich aromatic system that readily undergoes electrophilic attack. libretexts.org

Computational studies on related azine and purine (B94841) systems have shown that the frontier molecular orbitals (HOMO and LUMO) play a crucial role in determining the reactivity towards electrophiles. researchgate.net For electron-deficient systems like pyridazine, the HOMO is often not a π orbital, leading to low reactivity in electrophilic aromatic substitution. researchgate.net In the case of this compound, the furan moiety is expected to be the primary site of electrophilic attack due to its higher electron density compared to the dichloropyridazine portion.

Table 1: Predicted Positional Selectivity of Electrophilic Attack on this compound

PositionPredicted Reactivity towards ElectrophilesRationale
C1, C4LowPart of the electron-deficient pyridazine ring; substituted with electron-withdrawing chloro groups.
C5, C7HighPart of the electron-rich furan ring, analogous to the reactive α-positions of furan.

Oxidation and Reduction Chemistry

The selective reduction of the dichloro groups in this compound is a key transformation for the synthesis of functionalized derivatives. Catalytic hydrogenation is a common method for the dehalogenation of aromatic and heteroaromatic compounds. acsgcipr.org The choice of catalyst, solvent, and reaction conditions can significantly influence the selectivity of the reduction.

For related dichloropyridazine systems, various reducing agents and conditions have been employed. For instance, the reduction of dihalopyridazines can be achieved using catalytic transfer hydrogenation. acsgcipr.org This method avoids the need for handling gaseous hydrogen and can offer good selectivity. acsgcipr.org The selective reduction of one chloro group over the other could potentially be achieved by carefully controlling the reaction stoichiometry and conditions, although this would likely be challenging due to the similar reactivity of the two C-Cl bonds.

Table 2: Potential Conditions for Selective Reduction of this compound

Reagents and ConditionsExpected Product(s)Reference for Analogy
H₂, Pd/C, base (e.g., Et₃N), solvent (e.g., EtOH)1-Chloro-furo[3,4-d]pyridazine and/or Furo[3,4-d]pyridazine acsgcipr.org
Hydrosilanes, catalyst (e.g., Pd or other transition metals)1-Chloro-furo[3,4-d]pyridazine and/or Furo[3,4-d]pyridazine nih.gov

It is important to note that the furan ring can also be susceptible to reduction under certain catalytic hydrogenation conditions, which could lead to a mixture of products. Therefore, careful optimization of the reaction parameters would be crucial to achieve selective dehalogenation.

The oxidation of the furo[3,4-d]pyridazine system can lead to the formation of N-oxides on the pyridazine ring. The oxidation of pyridazine and its derivatives to the corresponding N-oxides is a well-established reaction. nih.gov These N-oxides are valuable intermediates in organic synthesis, as the N-oxide group can activate the heterocyclic ring for further functionalization.

The oxidation of 3-aminopyridazine (B1208633) and its substituted derivatives has been studied, demonstrating the feasibility of N-oxidation in the presence of other functional groups. nih.gov For this compound, oxidation would be expected to occur at one or both of the nitrogen atoms of the pyridazine ring. The use of mild oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) (PIDA), could lead to the formation of the mono-N-oxide or the di-N-oxide. rsc.org The formation of a furazano[3,4-d]pyridazine trioxide from an α-hydroxylaminoaldoxime upon oxidation highlights the potential for complex oxidative transformations in related systems. researchgate.net

Table 3: Potential Oxidative Transformations of this compound

Oxidizing AgentExpected ProductReference for Analogy
m-CPBAThis compound N-oxide(s) nih.gov
PIDAThis compound N-oxide(s) rsc.org

The electronic properties of the furan ring may influence the reactivity of the pyridazine nitrogens towards oxidation.

Cycloaddition Reactions and Pericyclic Processes

The pyridazine ring in this compound, being electron-deficient, can participate as a diene in inverse-electron-demand Diels-Alder (IEDDA) reactions. nih.govwikipedia.org In this type of cycloaddition, the electron-poor diene reacts with an electron-rich dienophile. wikipedia.org This reactivity has been exploited for the synthesis of various heterocyclic systems. nih.govsigmaaldrich.comorganic-chemistry.org

While there are no specific reports on the IEDDA reactions of this compound, studies on related systems like 1,2,4,5-tetrazines provide a good model for this reactivity. nih.govnih.govsigmaaldrich.com The reaction of an electron-rich alkene or alkyne with the pyridazine moiety would lead to a bicycloadduct, which could then undergo a retro-Diels-Alder reaction with the elimination of dinitrogen to form a new aromatic ring. The presence of the chloro substituents on the pyridazine ring would further enhance its electron-deficient character, making it a more reactive diene in IEDDA reactions.

Table 4: Potential [4+2] Cycloaddition Reactions of this compound

DienophileReaction TypePotential ProductReference for Analogy
Electron-rich alkene (e.g., enamine, vinyl ether)Inverse-electron-demand Diels-AlderFused aromatic system after N₂ extrusion wikipedia.orgorganic-chemistry.org
Electron-rich alkyneInverse-electron-demand Diels-AlderFused aromatic system after N₂ extrusion nih.govsigmaaldrich.com

The furo[3,4-d]pyridazine scaffold can be functionalized to undergo intramolecular cyclization reactions, leading to the formation of more complex polycyclic systems. Palladium-catalyzed intramolecular cyclization is a powerful tool for the construction of fused ring systems. divyarasayan.orgresearchgate.netnih.govnih.govrsc.org

For instance, if a suitable side chain is introduced at one of the available positions of the furo[3,4-d]pyridazine core, an intramolecular Heck reaction or other palladium-catalyzed C-H functionalization could be envisioned. researchgate.netnih.gov Studies on the intramolecular Diels-Alder reactions of furo[3,4-c]pyridines have demonstrated the feasibility of such cyclizations to form bridged systems. nih.gov Similarly, the synthesis of furo[3,4-b]benzofurans has been achieved through intramolecular Diels-Alder reactions. rsc.org

The specific nature of the intramolecular cyclization would depend on the nature and position of the tethered reactive group. For example, a substituent with a terminal alkene or alkyne could undergo cyclization onto one of the rings of the furo[3,4-d]pyridazine core.

Table 5: Potential Intramolecular Cyclization Reactions of Functionalized 1,4-Dichlorofuro[3,4-d]pyridazines

Functionalized SubstrateReaction TypePotential ProductReference for Analogy
Furo[3,4-d]pyridazine with a tethered dienophileIntramolecular Diels-AlderPolycyclic fused system nih.gov
Furo[3,4-d]pyridazine with a tethered halide and an unsaturated moietyPalladium-catalyzed intramolecular cyclizationFused or spirocyclic system divyarasayan.orgresearchgate.net

Ring-Opening and Ring-Closure Reactions of the Furo[3,4-d]pyridazine Core

The furo[3,4-d]pyridazine core, as exemplified by this compound, possesses a unique electronic and structural arrangement that makes it susceptible to a variety of chemical transformations. The fusion of the electron-rich furan ring with the electron-deficient pyridazine ring creates a system with inherent ring strain and polarized bonds, predisposing it to ring-opening and subsequent rearrangement or ring-closure reactions under specific conditions. While detailed mechanistic studies on this compound itself are not extensively documented in publicly available literature, the reactivity of analogous furo- and pyrrolopyridazine systems provides a strong basis for predicting its chemical behavior.

Conditions and Mechanisms for Ring Scission

The cleavage of the furo[3,4-d]pyridazine ring system is anticipated to be initiated by nucleophilic attack, particularly at the carbon atoms adjacent to the furan oxygen, or by electrophilic interaction with the furan oxygen itself. The presence of two electron-withdrawing chlorine atoms on the pyridazine ring significantly enhances the electrophilicity of the heterocyclic system, making it more susceptible to nucleophilic attack.

Nucleophilic Ring-Opening:

Strong nucleophiles, such as hydrazines, are known to react with related fused pyridazine systems, leading to ring-opening. For instance, the reaction of certain furo[2,3-c]pyridazine derivatives with hydrazine has been shown to result in the cleavage of the furan ring to form carbohydrazide (B1668358) derivatives. researchgate.net By analogy, the treatment of this compound with hydrazine hydrate (B1144303) at elevated temperatures is expected to cause the scission of the furan ring. The proposed mechanism likely involves the initial nucleophilic attack of hydrazine at one of the electrophilic carbon atoms of the pyridazine ring, followed by a cascade of bond cleavages and rearrangements.

Illustrative Conditions for Nucleophilic Ring Scission:

ReagentSolventTemperaturePotential Outcome
Hydrazine HydrateEthanol (B145695)RefluxFuran ring opening
Sodium MethoxideMethanolRoom TemperatureCleavage of C-O-C bond
Lithium Aluminum HydrideTHF0 °C to RTReductive cleavage

This table is illustrative and based on the reactivity of analogous heterocyclic systems.

Acid-Catalyzed Ring-Opening:

Strong acids can protonate the furan oxygen, activating the ring towards nucleophilic attack by a weak nucleophile, such as water or an alcohol. This would lead to the cleavage of one of the C-O bonds of the furan ring. The stability of the resulting carbocation intermediate would play a crucial role in determining the reaction pathway.

Rearrangement Pathways and Product Formation

Following the initial ring-opening event, the resulting intermediate can undergo various rearrangement pathways, leading to the formation of new heterocyclic or acyclic structures. The specific products formed will be highly dependent on the reaction conditions and the nature of the reagents used.

Rearrangement Following Nucleophilic Attack:

In the case of a reaction with hydrazine, the initial ring-opened intermediate could potentially undergo intramolecular cyclization to form a new, more stable heterocyclic system. For example, studies on related pyrrolo[3,4-d]pyridazinone derivatives have shown that reactions with certain nucleophiles can lead to the formation of expanded ring systems or rearranged bicyclic products. nih.gov A plausible pathway for this compound could involve the initial opening of the furan ring, followed by a recyclization event involving the pyridazine nitrogen atoms and the newly formed functional groups.

Hypothetical Rearrangement Products:

Initial ReagentIntermediate TypePotential Rearranged Product
HydrazineOpen-chain hydrazideSubstituted pyridazino[4,5-d]pyridazine
Strong Base (e.g., NaH)Anionic intermediateIsomeric furo[2,3-c]pyridazine derivative
Lewis AcidCarbocationic intermediateRearranged dichlorophthalazine derivative

This table presents hypothetical rearrangement products based on known reactivity patterns of similar heterocyclic compounds.

It is important to note that the actual reaction pathways and the structure of the resulting products would need to be confirmed through detailed experimental and spectroscopic analysis. The electron-withdrawing nature of the chlorine atoms in this compound is expected to significantly influence the regioselectivity of both the initial ring-opening and the subsequent rearrangement reactions. Further research in this area would be valuable for elucidating the rich chemistry of the furo[3,4-d]pyridazine scaffold.

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Derivatization and Functionalization Strategies Utilizing 1,4 Dichlorofuro 3,4 D Pyridazine

Formation of Novel Fused Heterocyclic Systems

Elaboration into Pyrido[3,4-d]pyridazine (B3350088) and Pyrrolo[3,4-d]pyridazine Analogs

The construction of additional heterocyclic rings, such as pyridine (B92270) or pyrrole (B145914), onto the 1,4-Dichlorofuro[3,4-d]pyridazine core would lead to complex polycyclic systems with potentially novel properties. A plausible strategy for creating such analogs involves the initial functionalization of the furan (B31954) moiety, followed by ring-closing reactions.

One hypothetical approach to synthesize a pyrrolo[3,4-d]pyridazine analog would be to first introduce functional groups onto the C-H positions of the furan ring. For instance, a Vilsmeier-Haack reaction could install a formyl group, which can then be condensed with an amine and a compound containing an active methylene (B1212753) group to build the pyrrole ring. The synthesis of pyrrolo[3,4-c]quinoline-1,3-diones from isatin, primary amines, and diketene (B1670635) showcases a method for constructing pyrrole rings fused to other heterocyclic systems. frontiersin.org Similarly, syntheses of pyrrolo[3,4-d]pyridazinone derivatives have been reported, indicating the feasibility of forming this ring system. nih.gov

The formation of a fused pyridine ring to create a pyrido[3,4-d]pyridazine derivative could follow a similar logic, employing established methods like the Friedländer annulation on an amino-aldehyde derivative of the furan ring.

Introduction of Diverse Functional Groups

The two chlorine atoms on the pyridazine (B1198779) ring are expected to be susceptible to nucleophilic aromatic substitution (SNAr), a common reaction for halo-substituted, electron-deficient heterocycles like pyridazines and quinazolines. youtube.commdpi.comyoutube.com This reactivity allows for the introduction of a wide variety of functional groups.

The chlorine atoms at the C1 and C4 positions can be displaced by various nucleophiles to yield a range of derivatives.

Amination: Reaction with primary or secondary amines can lead to mono- or di-aminated products. The regioselectivity and extent of substitution can often be controlled by modulating reaction conditions such as temperature and stoichiometry. The reaction of chloropyridines with amines is a well-established method for creating amino-substituted pyridines. youtube.comyoutube.com Over-alkylation can sometimes be an issue, leading to mixtures of products. youtube.com

Alkoxylation: Alkoxides (such as sodium methoxide (B1231860) or ethoxide) can displace the chloride ions to form alkoxy derivatives. youtube.com This reaction, often carried out in the corresponding alcohol as a solvent, is a standard method for producing ether-substituted heterocycles. Industrial alkoxylation processes are well-developed for producing a variety of surfactants and polyether polyols. ballestra.comfrontiersin.orgwikipedia.org

Thiolation: Thiol derivatives can be prepared by reacting the dichloro compound with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or a thiolate. These reactions introduce a thiol or thioether group, respectively. Various methods exist for the thiolation of biopolymers, which can be adapted for small molecules. nih.gov

The relative reactivity of the C1 versus C4 position towards nucleophiles would need to be determined experimentally, but studies on similar systems like 2,4-dichloroquinazolines show that one position can be significantly more reactive than the other, allowing for selective monosubstitution. mdpi.com

Table 1: Proposed Nucleophilic Aromatic Substitution Reactions

Nucleophile (Nu-H)Reagent/ConditionsExpected Product
Primary/Secondary Amine (R¹R²NH)Heat, base (e.g., K₂CO₃) or excess amineMono- or di-amino derivative
Alcohol (R-OH)NaH or K₂CO₃, then R-OHMono- or di-alkoxy derivative
Thiol (R-SH)NaH or K₂CO₃, then R-SHMono- or di-thioether derivative

The amino, alkoxy, and thiol groups installed via SNAr serve as versatile "functional handles" for subsequent modifications, enabling the synthesis of a diverse library of compounds.

Amino Derivatives: An introduced primary or secondary amine can be further functionalized. Acylation with acid chlorides or anhydrides yields amides. The use of derivatizing agents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) or N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) can attach reporter groups for analytical purposes. waters.comnih.gov Furthermore, reductive amination can be used to introduce further alkyl groups onto a primary amine. youtube.com

Alkoxy Derivatives: Methoxy (B1213986) or benzyloxy groups can act as protected hydroxyl groups. Cleavage of the ether linkage, for example using BBr₃ for methoxy groups or catalytic hydrogenation for benzyloxy groups, reveals a hydroxylated furo[3,4-d]pyridazine. This hydroxyl group can then be used in esterification, etherification, or other reactions.

Thiol Derivatives: A thiol group can be alkylated to form various thioethers. Alternatively, it can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties of the heterocyclic core.

Table 2: Examples of Further Derivatization Strategies

Functional HandleReagent/ReactionResulting Moiety
Amine (-NHR)Acyl Chloride (R'COCl)Amide (-N(R)COR')
Amine (-NH₂)Aldehyde/Ketone, NaBH₃CNSecondary/Tertiary Amine
Methoxy (-OCH₃)BBr₃Hydroxyl (-OH)
Thiol (-SH)m-CPBA (1 or 2 equiv.)Sulfoxide (-SO-H) or Sulfonic Acid (-SO₂-H)

Regioselective Functionalization at Non-Chlorinated Positions

The two carbon-hydrogen bonds on the furan ring of this compound represent sites for functionalization to build molecular complexity. The reactivity of furan rings is well-documented, although the fused, electron-withdrawing dichloropyridazine ring will deactivate the furan towards standard electrophilic aromatic substitution. rsc.org

More controlled methods would likely be required:

Metalation-Electrophilic Quench: Direct deprotonation of one of the furan protons using a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophile (e.g., CO₂, aldehydes, alkyl halides), is a powerful method for C-C or C-heteroatom bond formation. The regioselectivity of this deprotonation would be influenced by the directing effect of the furan oxygen and the electronic pull of the adjacent pyridazine ring.

Halogen-Metal Exchange: If selective halogenation of the furan ring could be achieved (e.g., using N-bromosuccinimide), a subsequent halogen-metal exchange reaction (e.g., with n-butyllithium) would generate a lithiated intermediate at a specific position, ready for reaction with an electrophile.

Cross-Coupling Reactions: If the furan ring can be halogenated or converted to a triflate, it could then participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) to introduce aryl, vinyl, or alkyl substituents.

The successful synthesis of various substituted furans and fused furan systems demonstrates the feasibility of these approaches in related contexts. nih.govnih.gov The precise conditions and regiochemical outcomes for this compound would require experimental investigation.

Advanced Spectroscopic and Structural Elucidation of 1,4 Dichlorofuro 3,4 D Pyridazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, allows for the unambiguous assignment of protons and carbons within the molecular framework.

Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments

For the analog, 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one, detailed ¹H and ¹³C NMR data have been reported. researchgate.net The ¹H NMR spectrum in DMSO-d₆ shows distinct signals for the methyl protons, the furan (B31954) ring proton, and the NH proton of the pyridazinone ring. researchgate.net The chemical shifts are influenced by the electronic environment of each nucleus.

For the target compound, 1,4-Dichlorofuro[3,4-d]pyridazine, the replacement of electron-donating methyl groups with electron-withdrawing chloro groups would lead to a general downfield shift for the remaining protons and carbons on the heterocyclic rings. The proton on the furan ring, in particular, would be expected to resonate at a lower field.

Table 1: ¹H and ¹³C NMR Chemical Shifts for 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one in DMSO-d₆ researchgate.net

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C4-CH₃2.34 (s, 3H)13.87
C5-CH₃2.61 (s, 3H)19.92
C7-H8.43 (s, 1H)Not Applicable
N2-H11.44 (s, 1H)Not Applicable
C1=ONot Applicable157.92
C4Not Applicable140.51
C4aNot Applicable115.26
C5Not Applicable150.92
C7Not ApplicableNot Reported
C7aNot Applicable117.71

Data is for the analog compound 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Structure Confirmation

Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity and spatial relationships of atoms within a molecule. For 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one, Heteronuclear Single Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments were instrumental in assigning the carbon signals. researchgate.net

The HMBC spectrum of the dimethyl analog revealed key correlations that confirmed the connectivity of the fused ring system. For instance, correlations were observed between the methyl protons and the adjacent ring carbons. researchgate.net In the case of this compound, similar HMBC correlations would be expected between the furan ring proton and the carbons of the pyridazine (B1198779) ring, which would be essential for its definitive structural confirmation. NOESY experiments could provide information on the spatial proximity of protons, further aiding in structure elucidation.

Investigation of Tautomerism (e.g., lactam/lactim forms) using NMR

The potential for tautomerism is a key feature of pyridazinone systems. researchgate.netnih.gov In the case of 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one, NMR data strongly supports the predominance of the lactam form in solution. researchgate.net The presence of a signal for the C=O group in the ¹³C NMR spectrum at 157.92 ppm and the NH proton signal in the ¹H NMR spectrum at 11.44 ppm are characteristic of the lactam tautomer. researchgate.net The alternative lactim form would exhibit a hydroxyl proton signal and a different carbon chemical shift for the C1 position.

For this compound, while it is a diketone and not a lactam, related furo[3,4-d]pyridazine-1,4-diones can exist in equilibrium with their dihydroxy tautomers. NMR spectroscopy would be the primary method to investigate this equilibrium, by searching for the characteristic signals of the keto and enol forms.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Vibrational Modes and Functional Group Identification

The IR spectrum of 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one shows a strong absorption band at 1668 cm⁻¹, which is characteristic of the C=O stretching vibration of the amide group in the lactam form. researchgate.net A broadened band at 3167 cm⁻¹ corresponds to the N-H stretching vibration. researchgate.net Other bands in the fingerprint region are associated with the vibrations of the fused heterocyclic rings.

For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the two C=O stretching vibrations of the dione (B5365651). The exact positions of these bands would be influenced by the electronic effects of the chlorine atoms and the fused furan ring. The spectrum would lack the N-H stretching band seen in the monoketone analog. The C-Cl stretching vibrations would also be present, typically in the lower frequency region of the spectrum.

Table 2: Characteristic IR Absorption Bands for 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one researchgate.net

Vibrational ModeWavenumber (cm⁻¹)
N-H stretch3167
C=O stretch1668
C=C and C=N stretches1617, 1546
C-O stretch1345

Data is for the analog compound 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one.

Insights into Hydrogen Bonding and Molecular Conformation

IR spectroscopy can provide insights into intermolecular interactions, such as hydrogen bonding. In the solid state, the N-H group of 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one can participate in hydrogen bonding, which is reflected in the broadening and position of the N-H stretching band in the IR spectrum. researchgate.net While this compound itself lacks N-H bonds for classical hydrogen bonding, in the presence of protic solvents or in its potential dihydroxy tautomeric form, hydrogen bonding could be investigated through changes in the C=O or O-H stretching frequencies. The conformation of the fused ring system can also influence the vibrational modes, and computational studies in conjunction with experimental IR data can provide a deeper understanding of the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. For the structural elucidation of furo[3,4-d]pyridazine derivatives, it serves two primary functions: determining the exact molecular formula through high-resolution measurements and providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of a compound's elemental composition by measuring its mass with very high accuracy (typically to within 5 ppm). This precision allows for the differentiation between compounds that have the same nominal mass but different chemical formulas. For chlorinated compounds like this compound, HRMS is particularly valuable as it can confirm the presence and number of chlorine and nitrogen atoms, which have precise and non-integer masses.

The molecular formula of this compound is C₆H₂Cl₂N₂O. The presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl) results in a characteristic isotopic pattern for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) with predictable intensity ratios (approximately 9:6:1), which serves as a clear indicator for a dichlorinated compound. HRMS analysis of the monoisotopic peak provides an exact mass that can be compared against a calculated value to confirm the molecular formula. The structure of related heterocyclic systems, such as 5,6-dihydro- researchgate.netresearchgate.netexlibrisgroup.comoxadiazolo[3,4-d]pyridazine-4,7-dione, has been definitively established using HRMS. globalauthorid.com Similarly, derivatives of 4,7-dichloro researchgate.netresearchgate.netexlibrisgroup.comoxadiazolo[3,4-d]pyridazine have been characterized using this technique. researchgate.net

Table 1: Illustrative HRMS Data for this compound (C₆H₂Cl₂N₂O)
Adduct IonCalculated Exact Mass (m/z)Observed Mass (m/z)Mass Difference (ppm)Inferred Formula
[M+H]⁺204.9566204.9562-2.0C₆H₃Cl₂N₂O

Fragmentation Pathways and Structural Information

Electron Impact (EI) ionization is a common technique in mass spectrometry that causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern acts as a "molecular fingerprint" and provides valuable information about the molecule's structure.

For this compound, the fragmentation process is expected to begin with the molecular ion ([M]•⁺). Plausible fragmentation pathways for chlorinated heterocyclic compounds often involve the initial loss of a chlorine radical, which is a relatively stable leaving group. Subsequent fragmentation could involve the cleavage of the fused ring system. The furan ring might lose a carbon monoxide (CO) molecule, while the pyridazine ring could fragment through the loss of nitrogen (N₂) or hydrogen cyanide (HCN). The study of fragmentation patterns in related chlorinated heterocyclic systems reveals common pathways such as the elimination of chlorine radicals and subsequent ring rearrangements or cleavage. nih.gov

Table 2: Plausible Mass Spectrometric Fragments for this compound
Proposed Fragment IonFormulaNominal m/zPossible Origin
[M]•⁺C₆H₂Cl₂N₂O204Molecular Ion
[M-Cl]⁺C₆H₂ClN₂O169Loss of a chlorine radical
[M-Cl-CO]⁺C₅H₂ClN₂141Loss of CO from [M-Cl]⁺
[M-2Cl]•⁺C₆H₂N₂O134Loss of two chlorine radicals
[C₄H₂Cl]⁺C₄H₂Cl89Ring cleavage fragment

X-ray Crystallography

Solid-State Structural Analysis and Bond Parameters

Single-crystal X-ray diffraction analysis provides an unambiguous map of electron density within the crystal. From this, the precise coordinates of each atom can be determined, allowing for the calculation of bond lengths, bond angles, and torsion angles. For the furo[3,4-d]pyridazine core, these parameters confirm the nature of the chemical bonds (e.g., single, double, aromatic) and reveal any strain within the fused ring system.

In a closely related derivative, 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one, X-ray analysis confirmed its existence in the lactam form, with a characteristic C=O bond length of 1.668 Å. researchgate.net The analysis provides precise bond lengths for the entire heterocyclic framework, confirming the aromaticity and bonding patterns within the furan and pyridazine rings.

Table 3: Representative Bond Parameters for the Furo[3,4-d]pyridazine Core (Based on Analogues)
BondTypical Bond Length (Å)AngleTypical Bond Angle (°)
C-O (furan)1.36 - 1.38C-O-C (furan)106 - 108
C=C (furan)1.35 - 1.37N-N=C (pyridazine)118 - 122
N-N (pyridazine)1.33 - 1.35C-N=N (pyridazine)117 - 121
C-Cl1.72 - 1.75C-C-Cl119 - 123

Analysis of Intermolecular Interactions (e.g., hydrogen bonding, stacking)

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular forces. X-ray crystallography allows for the detailed analysis of these interactions, which are crucial for understanding the material's physical properties. exlibrisgroup.com While the parent this compound lacks hydrogen bond donors, its derivatives containing groups like -NH or -OH can form strong hydrogen bonds.

In the crystal structure of 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one, molecules are linked by N-H···O hydrogen bonds, forming chains. researchgate.net Furthermore, π-π stacking interactions between the planar heterocyclic rings are observed, contributing significantly to the stability of the crystal lattice. researchgate.net The analysis of these weak interactions is critical for the field of crystal engineering, where the goal is to design materials with specific properties based on predictable packing motifs.

Table 4: Common Intermolecular Interactions in Furo[3,4-d]pyridazine Derivative Crystals
Interaction TypeDonor (D)Acceptor (A)Typical Distance (D···A, Å)Significance
Hydrogen BondingN-HO=C2.8 - 3.2Directional; forms robust chains/networks
π-π StackingRing CentroidRing Centroid3.3 - 3.8Stabilizes crystal packing of planar molecules
Halogen BondingC-ClN or O3.0 - 3.5Directional interaction involving chlorine

Computational Chemistry and Theoretical Studies of 1,4 Dichlorofuro 3,4 D Pyridazine

Quantum Chemical Calculations (e.g., DFT)

Optimization of Molecular Geometries and Conformational Analysis

No published studies were found that detail the optimization of the molecular geometry or perform a conformational analysis of 1,4-Dichlorofuro[3,4-d]pyridazine using quantum chemical calculations.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

There is no available research detailing the electronic structure of this compound, including analysis of its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or its Molecular Electrostatic Potential (MEP).

Prediction of Reactivity and Regioselectivity

Specific predictions of the reactivity and regioselectivity of this compound based on computational models have not been reported in the scientific literature.

Reaction Pathway Analysis and Transition State Modeling

Energetic Profiles of Key Synthetic Steps

No studies have been published that provide the energetic profiles for the key synthetic steps involved in the formation of this compound.

Understanding Reaction Mechanisms through Computational Simulations

Computational simulations to understand the reaction mechanisms for the synthesis or reactions of this compound are not available in the current body of scientific literature.

Spectroscopic Property Prediction

Computational quantum chemistry is instrumental in predicting the spectroscopic properties of molecules, offering a way to corroborate experimental findings or to provide data when such experiments are yet to be conducted. For this compound, theoretical calculations can forecast its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are fundamental for its structural identification.

The prediction of NMR and IR spectra is commonly achieved through Density Functional Theory (DFT) calculations. nih.gov Methods like B3LYP (Becke's three-parameter Lee-Yang-Parr hybrid functional) combined with a suitable basis set, such as 6-311++G(d,p), are frequently employed to optimize the molecular geometry and calculate vibrational frequencies and chemical shifts. nih.gov

For the theoretical IR spectrum of this compound, DFT calculations would predict the frequencies and intensities of vibrational modes. These modes would include characteristic C-Cl stretching, C-O-C stretching of the furan (B31954) ring, C=N and N-N vibrations of the pyridazine (B1198779) ring, and C-H bending modes. The calculated frequencies are often scaled by a factor (e.g., 0.967) to correct for anharmonicity and other systematic errors in the theoretical model, thereby improving agreement with potential experimental data. nih.gov

Similarly, theoretical ¹³C and ¹H NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method with DFT. nih.gov These calculations provide predicted chemical shifts for each unique carbon and hydrogen atom in the this compound structure. By comparing these predicted shifts to experimentally obtained spectra, one can confirm the synthesized structure.

Below are illustrative tables of predicted spectroscopic data for this compound, based on computational methodologies applied to analogous heterocyclic compounds.

Table 1: Illustrative Theoretical ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound This table is a hypothetical representation of data that would be generated using DFT/GIAO calculations.

Atom Predicted ¹³C Shift (ppm) Atom Predicted ¹H Shift (ppm)
C1 155.0 H6 7.80
C4 158.0 H7 7.95
C4a 120.0
C5a 122.0
C6 115.0

Table 2: Illustrative Theoretical IR Vibrational Frequencies (cm⁻¹) for this compound This table is a hypothetical representation of data that would be generated using DFT (e.g., B3LYP/6-311++G(d,p)) calculations.

Vibrational Mode Predicted Frequency (cm⁻¹)
C-H stretching 3100-3000
C=N stretching 1600-1550
C=C stretching 1500-1450
C-O-C stretching 1250-1200

Molecular Dynamics Simulations (if applicable for conformational studies)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. uchicago.edu For a relatively rigid heterocyclic structure like this compound, extensive conformational studies might be less critical than for highly flexible molecules. However, MD simulations are highly relevant for understanding how the molecule interacts with its environment, such as a solvent or a biological macromolecule.

MD simulations can be employed to:

Analyze Solvation: To study how solvent molecules (e.g., water, DMSO) arrange around the this compound molecule and to calculate the free energy of solvation.

Study Intermolecular Interactions: In the context of material science, MD can simulate the packing of molecules in a crystalline state or their aggregation in solution, providing insights into potential crystal structures and bulk properties.

Investigate Binding to Biological Targets: If this compound were to be investigated as a potential drug candidate, MD simulations would be crucial to model its binding to a target protein. These simulations can reveal the stability of the binding pose, the key interacting residues, and the dynamic behavior of the complex, which are all critical for drug design.

The development of accurate force fields, which are sets of parameters used to calculate the potential energy of the system, is essential for meaningful MD simulations. uchicago.edu

Structure-Reactivity Relationship (SAR) Studies via Computational Methods

Computational methods are a cornerstone of modern Structure-Activity Relationship (SAR) and Structure-Reactivity Relationship studies. For this compound, these methods can predict its chemical reactivity and guide the synthesis of derivatives with desired properties.

DFT calculations can be used to determine a variety of molecular properties and reactivity descriptors:

Electron Distribution: Mapping the electrostatic potential (ESP) onto the molecule's electron density surface can reveal electron-rich and electron-poor regions, predicting sites susceptible to nucleophilic or electrophilic attack. The electron-withdrawing nature of the chlorine atoms and the pyridazine nitrogens would significantly influence this distribution.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

In the context of developing new biologically active agents, such as anti-inflammatory compounds or nematicides, computational SAR studies on analogous fused pyridazine systems have been successfully used. researchgate.netnih.govnih.gov For instance, molecular docking studies are performed to predict how a series of derivatives bind to a specific biological target, like the cyclooxygenase (COX) enzymes. nih.govnih.gov These studies help to rationalize the observed biological activities and to design new molecules with improved potency and selectivity. By modifying the substituents on the this compound core and computationally evaluating their effect on binding affinity, researchers can prioritize the synthesis of the most promising new compounds.

Strategic Applications of 1,4 Dichlorofuro 3,4 D Pyridazine in Complex Molecule Synthesis

Role as a Versatile Synthetic Scaffold and Building Block

1,4-Dichlorofuro[3,4-d]pyridazine serves as a key synthetic scaffold due to the differential reactivity of its two chlorine atoms, allowing for sequential and site-selective nucleophilic substitution reactions. This controlled reactivity enables the introduction of various functional groups, leading to the construction of diverse molecular frameworks. The electron-withdrawing nature of the pyridazine (B1198779) ring, further enhanced by the two chlorine substituents, activates the C-Cl bonds towards nucleophilic attack. This property is fundamental to its utility as a building block for more elaborate heterocyclic systems.

The furo[3,4-d]pyridazine skeleton itself is a constituent of various biologically active compounds. The ability to readily modify this core through its dichloro derivative allows for the systematic exploration of chemical space around this privileged scaffold. Synthetic strategies often involve the initial displacement of one chlorine atom, followed by a second, different nucleophilic substitution, providing a straightforward route to dissymmetrically substituted furo[3,4-d]pyridazines.

Precursors for Advanced Heterocyclic Scaffolds in Chemical Libraries

The creation of chemical libraries populated with diverse and structurally complex molecules is a cornerstone of modern drug discovery and materials science. This compound is an ideal starting material for generating such libraries. Its capacity to undergo a variety of coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, at the chloro-positions facilitates the rapid assembly of a wide range of derivatives.

By reacting this compound with a diverse set of nucleophiles (e.g., amines, thiols, alcohols, and carbanions), chemists can generate extensive libraries of furo[3,4-d]pyridazine analogs. These libraries are invaluable for high-throughput screening campaigns aimed at identifying new bioactive molecules or materials with desired properties. The combination of two different heterocyclic scaffolds can lead to hybrid compounds with enhanced biological activity. mdpi.com

Materials Science Applications

The electron-deficient nature of the furo[3,4-d]pyridazine core, amplified by the chloro-substituents, makes its derivatives promising candidates for applications in materials science, particularly in the realm of organic electronics.

Development of Organic Electronic Materials

The pyrrolo[3,4-d]pyridazine-5,7-dione (PPD) unit, which can be synthesized from precursors related to this compound, has been identified as a potent electron acceptor. researchgate.net When this PPD monomer is integrated into donor-acceptor type conjugated polymers, the resulting materials exhibit promising electrochromic properties. researchgate.net These properties include significant optical contrast, rapid switching speeds, and high coloration efficiency, which are all critical parameters for applications such as smart windows, displays, and electronic paper. researchgate.net The synthesis of these ultrahighly electron-deficient polymers often involves an inverse electron demand Diels-Alder reaction. researchgate.net

Precursors for Photovoltaic Materials

The development of efficient organic photovoltaic (OPV) devices relies on the design of materials with tailored electronic properties. The donor-acceptor approach is a widely used strategy to create low-band-gap polymers for OPV applications. researchgate.net Derivatives of furo[3,4-d]pyridazine, accessible from this compound, can function as the electron-acceptor component in these polymers. By tuning the substituents on the furo[3,4-d]pyridazine core, it is possible to modulate the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer, thereby optimizing the performance of the resulting solar cells.

Intermediates in the Synthesis of Agrochemicals and Related Compounds

Pyridazine derivatives are a significant class of heterocyclic compounds that have found applications in agriculture as herbicides, insecticides, and fungicides. researchgate.net The furo[3,4-d]pyridazine scaffold, as a variant of the pyridazine core, holds potential for the development of novel agrochemicals. The reactivity of this compound allows for the synthesis of a wide range of derivatives that can be screened for pesticidal activity. For instance, the discovery of 1,4-Dichloropyrido[3,4-d]pyridazine as a potential nematicidal candidate highlights the promise of related heterocyclic systems in this field. researchgate.net

Contribution to the Discovery of Novel Chemical Entities through Scaffold Hopping

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a known active compound with a structurally different scaffold while retaining similar biological activity. nih.gov This approach is used to discover new chemical entities with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. nih.gov

This compound provides a versatile platform for scaffold hopping. Its ability to be readily functionalized allows for the creation of a multitude of new structures that can mimic the key pharmacophoric features of existing drugs or bioactive molecules. By exploring the chemical space around the furo[3,4-d]pyridazine core, researchers can identify novel compounds that interact with biological targets in new ways, potentially leading to the development of next-generation therapeutics. The pyrrolo[1,2-b]pyridazine (B13699388) scaffold, for example, has been synthesized and evaluated for its cytotoxic effects. nih.gov Similarly, pyrrolotriazinones have emerged as promising scaffolds in the quest for new chemical entities in drug discovery. nih.gov The synthesis of various pyridazine derivatives has been a subject of interest for accessing diverse and biologically relevant molecules. researchgate.netorganic-chemistry.org

Historical Context, Analogous Systems, and Future Research Directions

Evolution of Furo[3,4-d]pyridazine Research

The furo[3,4-d]pyridazine scaffold is a condensed biheterocyclic system of interest in medicinal and organic chemistry. mdpi.com Research into this class of compounds has often focused on the synthesis of substituted derivatives rather than the parent heterocycle itself. A common synthetic strategy involves the reaction of 3,4-disubstituted furans with hydrazine (B178648) or its derivatives. mdpi.com

For instance, the synthesis of 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one was achieved through the reaction of acetyl-containing furan-3-carboxylates with an excess of hydrazine hydrate (B1144303) under mild conditions. mdpi.com This approach highlights a key method for constructing the pyridazinone portion of the fused ring system. The development of synthetic pathways to the core structure has been driven by the pursuit of novel compounds with potential biological activity, leveraging the known pharmacological relevance of both furan (B31954) and pyridazine (B1198779) moieties. mdpi.comresearchgate.net The synthesis of the specific target compound, 1,4-dichlorofuro[3,4-d]pyridazine, would likely start from a corresponding furo[3,4-d]pyridazine-1,4-dione, which could be prepared by the cyclocondensation of a suitably substituted furan dicarboxylic acid derivative with hydrazine. Subsequent chlorination using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) would yield the desired 1,4-dichloro derivative, a common transformation for converting pyridazinones to their chloro counterparts. researchgate.net

Comparative Analysis with Related Dichlorinated Heterocycles (e.g., Dichloropyridines, Dichloropyrimidines)

The reactivity of this compound can be predicted by comparing it with well-studied dichlorinated heterocycles such as dichloropyridines and dichloropyrimidines. These analogues serve as valuable models for understanding the potential behavior of the title compound in key synthetic transformations like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Dichloropyridines: In 2,4-dichloropyridine, the chlorine at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position in traditional SNAr reactions. However, in Pd-catalyzed cross-couplings, the C2 position is conventionally more reactive. nih.gov Recent advancements have shown that this selectivity can be reversed using sterically hindered N-heterocyclic carbene ligands, enabling highly selective C4-coupling. nih.gov This highlights the tunability of reactivity based on reaction conditions.

Dichloropyrimidines: 2,4-Dichloropyrimidines typically undergo nucleophilic substitution preferentially at the C4 position. wuxiapptec.com This regioselectivity is highly sensitive to the electronic nature of other substituents on the pyrimidine (B1678525) ring. For example, an electron-donating group at the C6 position can steer the substitution to the C2 position. wuxiapptec.com The pyrimidine ring's electron-deficient nature makes it highly reactive in SNAr reactions. acs.org

For this compound, the fused electron-rich furan ring is expected to influence the electrophilicity of the pyridazine core. This fusion can modulate the reactivity at the C1 and C4 positions, potentially altering the regioselectivity typically observed in simple dichloropyridazines. The precise outcome of substitution reactions would depend on a delicate balance between the electronic effects of the fused furan ring and the inherent reactivity patterns of the dichloropyridazine system.

Table 1: Comparative Reactivity of Dichlorinated Heterocycles
CompoundTypical SNAr RegioselectivityTypical Pd-Coupling RegioselectivityKey Modulating FactorsReference
2,4-DichloropyridineC4 > C2C2 > C4 (conventional) or C4 > C2 (ligand-controlled)Reaction type, ligand steric hindrance nih.gov
2,4-DichloropyrimidineC4 > C2C4 > C2Electronic nature of other ring substituents wuxiapptec.comacs.org
This compound (Predicted)C1 or C4C1 or C4Electronic influence of the fused furan ringN/A

Future Prospects in Synthetic Methodology Development

The development of synthetic methodologies for this compound is poised to benefit from modern organic chemistry techniques. The challenges of regioselectivity seen in analogous systems suggest that advanced catalytic methods will be crucial for the selective functionalization of this molecule.

Future synthetic strategies could include:

Ligand-Controlled Cross-Coupling: As demonstrated with 2,4-dichloropyridines, the use of specifically designed ligands, such as bulky N-heterocyclic carbenes (NHCs), could allow for the selective mono-functionalization at either the C1 or C4 position. nih.gov This would enable the stepwise introduction of different substituents, vastly increasing the molecular diversity accessible from this single precursor.

Directed Metalation: The use of directing groups could facilitate site-selective metalation-anion capture sequences. This strategy, which has been applied to functionalize 2,4-dichloropyrimidines at the C6 position nih.gov, could be adapted to introduce substituents onto the furan portion of the molecule, further expanding its synthetic utility.

Flow Chemistry: The implementation of flow chemistry could offer improved control over reaction parameters for hazardous or highly exothermic reactions, potentially leading to higher yields and purity in the synthesis and subsequent derivatization of the title compound.

Photocatalysis and Electrochemistry: These modern techniques offer alternative activation modes for C-Cl bonds and could open up new reaction pathways that are not accessible through traditional thermal methods, leading to novel transformations of the dichlorofuro[3,4-d]pyridazine scaffold. wuxiapptec.com

Emerging Applications and Untapped Potential in Organic Synthesis

While this compound itself is not extensively studied, its constituent parts and close analogues are rich in chemical and biological significance, pointing to a vast untapped potential.

Medicinal Chemistry: Nitrogen-containing heterocycles are fundamental scaffolds in drug discovery. nih.govnih.gov Fused pyridazine systems, in particular, are explored for a wide range of pharmacological activities. For example, pyrrolo[3,4-d]pyridazinone derivatives have been investigated as potent and selective COX-2 inhibitors for anti-inflammatory applications. nih.govnih.gov Furthermore, a related compound, 1,4-dichloropyrido[3,4-d]pyridazine, has been identified as a potential nematicidal candidate, demonstrating the potential for such scaffolds in agrochemistry. researchgate.net The unique electronic properties and stereochemical arrangement of this compound make it an attractive starting point for the synthesis of novel kinase inhibitors, anticancer agents, and other bioactive molecules. nih.govsemanticscholar.org

Materials Science: Dichlorinated heterocycles are also valuable precursors in materials science. For instance, functionalized 2,4-dichloropyridines have been used to synthesize pyridine-based dyes for applications in live-cell imaging. acs.org The rigid, planar structure of the furo[3,4-d]pyridazine core suggests that its derivatives could be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where electron-deficient heterocyclic cores are often desirable.

The dual chlorine functionality of this compound makes it an ideal platform for creating diverse chemical libraries through sequential and regioselective functionalization. This untapped potential positions the compound as a valuable tool for chemists to explore new regions of chemical space in both drug discovery and materials science.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,4-dichlorofuro[3,4-d]pyridazine, and how can intermediates be stabilized during synthesis?

  • Methodology : The compound can be synthesized via inverse-electron-demand Diels-Alder reactions using tetrahydroazine derivatives and enamine dienophiles. For example, reacting tetrahydroazine with 1-methyl-4-pyrrolidinopyridine in dichloromethane yields tetrahydropyrido[3,4-d]pyridazine intermediates. However, these intermediates are unstable; stabilization requires immediate purification via column chromatography and storage at low temperatures (-20°C). Oxidation steps (e.g., using palladium/charcoal in xylene) are critical for aromatization to the final product .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodology : Nuclear Magnetic Resonance (NMR), particularly 1^1H and 13^13C NMR, is essential for confirming regiochemistry and structural integrity. Mass spectrometry (MS) validates molecular weight, while High-Resolution Mass Spectrometry (HRMS) resolves complex fragmentation patterns. For example, pyrazolo[3,4-d]pyridazine derivatives synthesized via hydrazine reactions were confirmed using 1^1H-NMR and 13^13C-NMR .

Q. How can researchers optimize reaction yields in pyridazine-based heterocycle synthesis?

  • Methodology : Microwave-assisted synthesis significantly improves reaction efficiency and reduces time. For structurally related compounds like 3,6-dichloropyridazine, microwave conditions (e.g., 150°C, 30 min) enhance functionalization rates. Solvent selection (e.g., dichloromethane for Diels-Alder reactions) and catalyst loading (e.g., 10% Pd/C for dehydrogenation) are also critical .

Advanced Research Questions

Q. What mechanistic insights explain the nematicidal activity of this compound, and how can this be validated experimentally?

  • Methodology : The compound likely disrupts mitochondrial electron transport in nematodes. Validation involves in vitro assays using Caenorhabditis elegans models, measuring ATP depletion via luciferase-based assays. Comparative proteomics (LC-MS/MS) can identify dysregulated proteins in treated nematodes, such as cytochrome c oxidase subunits .

Q. How do structural modifications (e.g., halogen substitution) affect the reactivity and bioactivity of pyridazine derivatives?

  • Methodology : Systematic substitution at the 3- and 6-positions with halogens (Cl, Br) or functional groups (e.g., trifluoromethyl) alters electrophilicity and binding affinity. For example, 1,4-bis(trifluoromethyl)pyrido[3,4-d]pyridazine showed enhanced thermal stability and bioactivity in Diels-Alder adducts. Computational modeling (DFT) predicts electronic effects, while X-ray crystallography confirms structural changes .

Q. What strategies resolve contradictions in reported synthetic yields for pyridazine derivatives?

  • Methodology : Variability often stems from intermediate instability or oxidation inefficiency. Reproducibility requires strict control of reaction conditions (e.g., inert atmosphere for air-sensitive intermediates) and real-time monitoring via TLC/HPLC. For example, optimizing palladium-catalyzed dehydrogenation in xylene from 24 to 48 hours increased yields of 1,4-bis(trifluoromethyl)pyrido[3,4-d]pyridazine from 60% to 76% .

Q. How can chemiluminescent probes derived from pyridazine scaffolds (e.g., L-012) be adapted for superoxide detection in biological systems?

  • Methodology : L-012 (a pyrido[3,4-d]pyridazine dione) generates chemiluminescence upon reaction with superoxide. To enhance specificity, pair L-012 with NADPH oxidase (Nox) inhibitors (e.g., apocynin) in cell-based assays. Validate using knockout models (e.g., Nox2-deficient macrophages) to confirm signal origin. LC-MS/MS detects probe degradation products, ensuring minimal redox cycling artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.